1,1'-[2-(Cyclopenta-1,3-dien-1-yl)but-1-ene-1,1-diyl]bis(4-methoxybenzene)
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Overview
Description
1,1’-[2-(Cyclopenta-1,3-dien-1-yl)but-1-ene-1,1-diyl]bis(4-methoxybenzene) is an organic compound characterized by its unique structure, which includes a cyclopentadiene ring and methoxybenzene groups
Preparation Methods
The synthesis of 1,1’-[2-(Cyclopenta-1,3-dien-1-yl)but-1-ene-1,1-diyl]bis(4-methoxybenzene) typically involves the following steps:
Cyclopentadiene Formation: The cyclopentadiene ring is synthesized through the dimerization of cyclopentadiene monomers under controlled conditions.
Butene Linkage: The cyclopentadiene ring is then linked to a butene moiety through a series of reactions involving alkylation and dehydrohalogenation.
Methoxybenzene Addition: Finally, the methoxybenzene groups are introduced via electrophilic aromatic substitution reactions, resulting in the formation of the final compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of catalysts and continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
1,1’-[2-(Cyclopenta-1,3-dien-1-yl)but-1-ene-1,1-diyl]bis(4-methoxybenzene) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of double bonds.
Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1,1’-[2-(Cyclopenta-1,3-dien-1-yl)but-1-ene-1,1-diyl]bis(4-methoxybenzene) has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: The compound is used in the production of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism by which 1,1’-[2-(Cyclopenta-1,3-dien-1-yl)but-1-ene-1,1-diyl]bis(4-methoxybenzene) exerts its effects involves interactions with molecular targets such as enzymes and receptors. The cyclopentadiene ring and methoxybenzene groups can participate in various binding interactions, influencing the activity of these targets. Pathways involved may include signal transduction and metabolic processes, depending on the specific application.
Comparison with Similar Compounds
Similar compounds to 1,1’-[2-(Cyclopenta-1,3-dien-1-yl)but-1-ene-1,1-diyl]bis(4-methoxybenzene) include:
Cyclopenta-1,3-dien-1-yl(diphenyl)phosphane: This compound shares the cyclopentadiene ring but differs in the presence of diphenylphosphane groups.
1-(Cyclopenta-2,4-dien-1-yl)-4-nitrobenzene: Similar in structure but contains a nitrobenzene group instead of methoxybenzene.
3,4-Bis(4-(phenylethynyl)phenyl)-2,5-di(pyridin-2-yl)cyclopenta-2,4-dienone: This compound features a cyclopentadienone core with pyridinyl and phenylethynyl substituents.
The uniqueness of 1,1’-[2-(Cyclopenta-1,3-dien-1-yl)but-1-ene-1,1-diyl]bis(4-methoxybenzene) lies in its specific combination of cyclopentadiene and methoxybenzene groups, which confer distinct chemical and physical properties.
Properties
CAS No. |
259816-04-1 |
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Molecular Formula |
C23H24O2 |
Molecular Weight |
332.4 g/mol |
IUPAC Name |
1-[2-cyclopenta-1,3-dien-1-yl-1-(4-methoxyphenyl)but-1-enyl]-4-methoxybenzene |
InChI |
InChI=1S/C23H24O2/c1-4-22(17-7-5-6-8-17)23(18-9-13-20(24-2)14-10-18)19-11-15-21(25-3)16-12-19/h5-7,9-16H,4,8H2,1-3H3 |
InChI Key |
QMSJUFHDJINTAX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=C(C1=CC=C(C=C1)OC)C2=CC=C(C=C2)OC)C3=CC=CC3 |
Origin of Product |
United States |
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